molecular formula C15H11NO2Se B14586043 3,5-Diphenyl-1,3-selenazolidine-2,4-dione CAS No. 61521-88-8

3,5-Diphenyl-1,3-selenazolidine-2,4-dione

Cat. No.: B14586043
CAS No.: 61521-88-8
M. Wt: 316.22 g/mol
InChI Key: PLUGHTXOIFSDBG-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,3-selenazolidine-2,4-dione is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1,3-selenazolidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenyl selenide with a suitable dione precursor under controlled temperature and pressure conditions. The reaction may require the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1,3-selenazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the compound into selenide derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Diphenyl-1,3-selenazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism by which 3,5-Diphenyl-1,3-selenazolidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can modulate pathways involved in oxidative stress, inflammation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Contains sulfur instead of selenium and is known for its hypoglycemic activity.

    Imidazolidine-2,4-dione: Contains nitrogen and carbon atoms, used in the synthesis of various pharmaceuticals.

    Pyrazolidine-2,4-dione: Contains nitrogen atoms and is used in the development of anti-inflammatory drugs.

Uniqueness

3,5-Diphenyl-1,3-selenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs

Properties

CAS No.

61521-88-8

Molecular Formula

C15H11NO2Se

Molecular Weight

316.22 g/mol

IUPAC Name

3,5-diphenyl-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C15H11NO2Se/c17-14-13(11-7-3-1-4-8-11)19-15(18)16(14)12-9-5-2-6-10-12/h1-10,13H

InChI Key

PLUGHTXOIFSDBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)[Se]2)C3=CC=CC=C3

Origin of Product

United States

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